molecular formula C18H18F4N4O B2826552 3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775396-41-2

3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Numéro de catalogue: B2826552
Numéro CAS: 1775396-41-2
Poids moléculaire: 382.363
Clé InChI: OZYYSPOYJDHLJN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a chemical compound with the molecular formula C18H18F4N4O and a molecular weight of 382 Dalton . This benzamide derivative features a piperidine scaffold substituted with both a 2-methyl-6-(trifluoromethyl)pyrimidinyl group and a 3-fluorobenzamide moiety, a structural motif common in compounds designed for pharmaceutical research and high-throughput screening . The presence of the trifluoromethyl group on the pyrimidine ring is a notable feature, as this substituent is frequently employed in medicinal chemistry to influence a molecule's potency, metabolic stability, and membrane permeability . Compounds with this specific architecture are valuable for researchers in the fields of hit-to-lead optimization and chemical biology, serving as important tools for probing biological pathways and identifying potential therapeutic agents . While the exact biological target of this specific analog may be subject to ongoing investigation, structurally related trifluoromethyl-containing benzamides have been reported in scientific literature as inhibitors of significant signaling pathways, such as the Hedgehog (Hh) pathway, demonstrating potent activity at the nanomolar level . Furthermore, the piperidine-benzamide core is a privileged structure in neuropharmacology, often found in ligands that target G protein-coupled receptors (GPCRs), including metabotropic glutamate (mGlu) receptors, which are attractive targets for numerous neurologic and psychiatric disorders . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Propriétés

IUPAC Name

3-fluoro-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F4N4O/c1-11-23-15(18(20,21)22)10-16(24-11)26-7-5-14(6-8-26)25-17(27)12-3-2-4-13(19)9-12/h2-4,9-10,14H,5-8H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYYSPOYJDHLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC(=CC=C3)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine moiety, and the final coupling with the benzamide group. Common reagents used in these reactions include fluorinating agents, pyrimidine derivatives, and piperidine precursors. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorinated benzamide and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Applications De Recherche Scientifique

3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated and pyrimidine moieties enable it to bind with high affinity to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Key Analogs

Compound Name Benzamide Substituents Pyrimidine Substituents Linker Group Yield (%) HRMS m/z [M + H]⁺ Reference
3-Fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide (Target) 3-fluoro 2-methyl, 6-trifluoromethyl Direct piperidine linkage N/A N/A N/A
3-Fluoro-N-(1-(4-(2-oxoimidazolidin-1-yl)benzyl)piperidin-4-yl)-4-(trifluoromethyl)benzamide (7k) 3-fluoro, 4-trifluoromethyl 2-methyl, 6-trifluoromethyl 4-(2-oxoimidazolidin-1-yl)benzyl 66.4 465.1835
3,5-Dimethoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide (S471-0664) 3,5-dimethoxy 2-methyl, 6-trifluoromethyl Direct piperidine linkage N/A N/A
5-Bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) 5-bromo, 2-fluoro 2-methyl, 6-trifluoromethyl Oxy-phenyl N/A N/A

Spectral and Physicochemical Properties

  • 1H-NMR shifts : The 3-fluorobenzamide moiety in the target compound would likely exhibit deshielded aromatic protons similar to 7k (δ 7.93–7.85 ppm for fluorinated benzamide) .
  • HRMS data : Analogs with trifluoromethyl groups (e.g., 7k, m/z 465.1835) show precise mass matches, indicating synthetic purity .

Q & A

Basic: What are the key synthetic routes for 3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide?

Answer:
The synthesis typically involves multi-step reactions:

Pyrimidine Core Formation : The 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group is synthesized via cyclocondensation of trifluoromethyl ketones with amidines or via nucleophilic substitution on pre-formed pyrimidine rings.

Piperidine Functionalization : The piperidine ring is introduced through alkylation or reductive amination, often using protecting groups (e.g., Boc) to ensure regioselectivity.

Benzamide Coupling : The final step involves coupling the piperidine-pyrimidine intermediate with 3-fluorobenzoyl chloride under anhydrous conditions (e.g., DCM or THF, with a base like triethylamine).
Key Conditions : Reactions are conducted under inert atmospheres (N₂/Ar), with catalysts like DMAP for amidation. Yields range from 45–70%, depending on purification methods (e.g., column chromatography or recrystallization) .

Basic: Which characterization techniques are critical for confirming the compound’s structure?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperidine/pyrimidine ring conformations. For example, the trifluoromethyl group (-CF₃) shows a singlet at ~110 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected at m/z 423.15 for C₁₉H₁₈F₄N₄O) .
  • X-ray Crystallography : Resolves stereochemistry of the piperidine ring and benzamide orientation .

Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?

Answer:
Use Design of Experiments (DoE) to systematically evaluate variables:

  • Factors : Solvent polarity (acetonitrile vs. THF), temperature (20–80°C), catalyst loading (e.g., 1–5 mol% Pd for coupling steps), and stoichiometry (1:1 to 1:1.2 ratio of intermediates).
  • Response Surface Methodology (RSM) : Identifies optimal conditions. For example, a study showed that using acetonitrile at 60°C with 3 mol% DMAP increased amidation yield by 22% compared to THF .
  • Purification : Switch from silica gel chromatography to preparative HPLC for higher purity (>98%) .

Advanced: How can contradictory data in biological activity assays be resolved?

Answer:
Contradictions (e.g., variable IC₅₀ values in kinase inhibition assays) may arise from:

  • Assay Conditions : Buffer pH (e.g., 6.5 vs. 7.4) affects protonation states. Standardize using ammonium acetate buffer (pH 6.5) as per pharmacopeial guidelines .
  • Metabolic Stability : Test compound stability in liver microsomes. If rapid degradation occurs, synthesize deuterated or fluorinated analogs to enhance metabolic resistance .
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .

Advanced: What computational strategies are effective in designing derivatives with enhanced activity?

Answer:

  • Quantum Chemical Calculations : Use DFT (Density Functional Theory) to predict electron distribution and reactive sites. For example, the trifluoromethyl group’s electron-withdrawing effect reduces HOMO energy, enhancing electrophilic reactivity .
  • Molecular Dynamics (MD) Simulations : Model binding modes to kinase targets (e.g., EGFR). Adjust piperidine substituents to improve hydrophobic pocket interactions .
  • Machine Learning (ML) : Train models on existing SAR data to prioritize derivatives with predicted logP <3 and polar surface area >80 Ų for improved bioavailability .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Answer:

  • Nucleophilic Substitution on Pyrimidine : Competing reactions at the pyrimidine C-2 position are minimized by using bulky bases (e.g., DIPEA) and low temperatures (0–5°C) .
  • Oxidation of Piperidine : Occurs in polar aprotic solvents. Add antioxidants (e.g., BHT) or use degassed solvents .
  • Byproduct Formation : Monitor via TLC or LC-MS. Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates benzamide derivatives from unreacted intermediates .

Advanced: How does the trifluoromethyl group influence the compound’s physicochemical properties?

Answer:

  • Lipophilicity : The -CF₃ group increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • Metabolic Stability : Fluorine’s electronegativity reduces CYP450-mediated oxidation, confirmed in human microsome assays (t₁/₂ = 120 min vs. 45 min for non-fluorinated analogs) .
  • Crystal Packing : The -CF₃ group induces steric hindrance, leading to monoclinic crystal systems with improved thermal stability (decomposition >250°C) .

Advanced: What strategies are used to resolve low solubility in aqueous buffers?

Answer:

  • Salt Formation : Convert to hydrochloride salts (solubility increases from 0.1 mg/mL to 2.5 mg/mL in PBS) .
  • Co-Solvent Systems : Use DMSO/PEG 400 (1:4) for in vitro assays. For in vivo studies, nanoformulation with PLGA nanoparticles improves bioavailability .
  • Structural Modifications : Introduce polar groups (e.g., -OH or -NH₂) at the benzamide para-position while monitoring activity retention .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.